3-Ethyl-4-fluorobenzamide
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Overview
Description
3-Ethyl-4-fluorobenzamide is an organic compound with the molecular formula C9H10FNO It is a derivative of benzamide, where the benzene ring is substituted with an ethyl group at the third position and a fluorine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-fluorobenzamide typically involves the reaction of 3-ethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-fluoroaniline in the presence of a base, such as pyridine, to yield this compound. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: 3-Ethyl-4-fluorobenzoic acid.
Reduction: 3-Ethyl-4-fluoroaniline.
Substitution: 3-Ethyl-4-hydroxybenzamide or 3-Ethyl-4-methoxybenzamide.
Scientific Research Applications
3-Ethyl-4-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, which can be beneficial in therapeutic applications where the overactivity of certain enzymes is implicated in disease states.
Comparison with Similar Compounds
N-Ethyl-4-fluorobenzamide: Similar structure but lacks the ethyl group at the third position.
4-Fluoro-3-trifluoromethylbenzoic acid: Contains a trifluoromethyl group instead of an ethyl group.
4-Bromo-N-ethyl-3-fluorobenzamide: Substitutes a bromine atom for the ethyl group.
Uniqueness: 3-Ethyl-4-fluorobenzamide is unique due to the specific positioning of the ethyl and fluorine substituents on the benzene ring. This unique structure can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
1112179-03-9 |
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Molecular Formula |
C9H10FNO |
Molecular Weight |
167.18 g/mol |
IUPAC Name |
3-ethyl-4-fluorobenzamide |
InChI |
InChI=1S/C9H10FNO/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H2,11,12) |
InChI Key |
HJCCFLULVUJAPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)N)F |
Origin of Product |
United States |
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